molecular formula C14H12O2 B1672330 Felbinac CAS No. 5728-52-9

Felbinac

Cat. No. B1672330
CAS RN: 5728-52-9
M. Wt: 212.24 g/mol
InChI Key: QRZAKQDHEVVFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Felbinac, also known as biphenylylacetic acid, is a topical medicine . It belongs to the family of medicines known as nonsteroidal anti-inflammatory drugs (NSAIDs) of the arylacetic acid class . It is used to treat muscle inflammation and arthritis . It is an active metabolite of fenbufen .


Synthesis Analysis

Felbinac can be synthesized using safe and non-toxic p-bromophenylacetic acid and phenylboronic acid . The reaction occurs in pure water at room temperature for 2 hours, and the pure product can be obtained by simple separation and purification . The catalyst used in this method is an amino acetic acid palladium complex .


Molecular Structure Analysis

Felbinac has a molecular formula of C14H12O2 . Its average mass is 212.244 Da and its mono-isotopic mass is 212.083725 Da .


Chemical Reactions Analysis

Felbinac cataplasm product design was investigated using rheological and mechanical analyses . The experiments used a response surface methodology based on Box–Behnken design (BBD) incorporated three independent variables: the proportions of partially neutralized polyacrylate (NP800), dihydroxyaluminum aminoacetate (DAAA), and felbinac .


Physical And Chemical Properties Analysis

Felbinac has a density of 1.1035 (rough estimate), a melting point of 159-160 °C, a boiling point of 312.08°C, and a flashing point of 286.6°C . Its solubility is 39.27mg/L at 25 ºC .

Scientific Research Applications

Rheological and Mechanical Analyses

  • Scientific Field: Pharmaceutics .
  • Application Summary: Felbinac, an active pharmaceutical ingredient (API) used clinically for the treatment of osteoarthritis, has poor solubility. Felbinac cataplasm product design was investigated using rheological and mechanical analyses .
  • Methods of Application: Experiments using a response surface methodology based on Box–Behnken design (BBD) incorporated three independent variables: the proportions of partially neutralized polyacrylate (NP800), dihydroxyaluminum aminoacetate (DAAA), and felbinac .
  • Results: Statistically significant quadratic models obtained using BBD demonstrated optimal NP-800, DAAA, and felbinac cataplasm proportions of 4.78–5.75%, 0.30–0.59%, and 0.70–0.90%, respectively .

Transdermal Patch Design

  • Scientific Field: Pharmaceutical Technology .
  • Application Summary: The aim of this study was to design a novel felbinac (FEL) patch with significantly higher skin permeation amount than the commercial product SELTOUCH® using ion-pair and chemical enhancer strategy .
  • Methods of Application: Six complexes of FEL with organic amines were prepared by ion-pair interaction, and their formation were confirmed by differential scanning calorimetry (DSC), powder X-ray diffraction (pXRD), infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H-NMR). The effect of ion-pair complexes and chemical enhancers were investigated through in vitro and in vivo experiments using rabbit abdominal skin .
  • Results: Results showed that FEL-TEA was the most potential candidate both in isopropyl palmitate (IPP) solution and transdermal patches. The optimized FEL-TEA patch achieved a flux of 18.29±2.59 μg/cm2/h, which was twice the amount of the product SELTOUCH® .

Postoperative Pain Treatment

  • Scientific Field: Clinical Pharmacology .
  • Application Summary: Felbinac trometamol, an anti-inflammatory and analgesic drug, has been used to treat immediate postoperative pain .
  • Methods of Application: The aim of this study was to evaluate the safety, tolerability, and pharmacokinetics of single or multiple intravenous infusions of felbinac trometamol in healthy Chinese volunteers .
  • Results: Felbinac trometamol was well tolerated in the study. Based on the dose range in this study, 94.25 mg is the recommended target dose for a phase II study .

Sports Medicine

  • Scientific Field: Sports Medicine .
  • Application Summary: Felbinac is used in sports medicine for the relief of rheumatic pain, pain of non-serious arthritic conditions, and soft tissue injuries .
  • Methods of Application: Felbinac is applied topically as a 3% gel or 3.17% foam. The gel or foam is gently rubbed over the affected area 2-4 times daily .
  • Results: The use of Felbinac results in the relief of pain and inflammation in the affected area .

Veterinary Medicine

  • Scientific Field: Veterinary Medicine .
  • Application Summary: The importance of pain management and the use of nonsteroidal anti-inflammatory drugs (NSAIDs) in animals has increased dramatically in recent decades, and the use of NSAIDs in companion animals is routine practice .
  • Methods of Application: Felbinac is applied topically for local treatment of pain and inflammation of the musculoskeletal system .
  • Results: Felbinac has been found to be effective in relieving pain in animals .

Dermatology

  • Scientific Field: Dermatology .
  • Application Summary: Felbinac has been used in dermatology for the treatment of inflammation and pain. In recent studies, formulations containing Felbinac solid nanoparticles have been prepared for topical application .
  • Methods of Application: Felbinac solid nanoparticles were obtained by bead milling of Felbinac powder, and a topical formulation consisting of 1.5% Felbinac solid nanoparticles, 2% carboxypolymethylene, 2% l-menthol, 0.5% methylcellulose, and 5% 2-hydroxypropyl-β-cyclodextrin were prepared .
  • Results: Both transdermal penetration and percutaneous absorption of Felbinac were significantly increased compared with those of Felbinac microparticles. The area under the Felbinac concentration-time curve (AUC) of Felbinac nanoparticle gels was 1.52- and 1.38-fold of commercially available Felbinac ointment and Felbinac microparticle gel, respectively .

Ophthalmology

  • Scientific Field: Ophthalmology .
  • Application Summary: Felbinac has been used in ophthalmology for the treatment of inflammation and pain. In recent studies, formulations containing Felbinac solid nanoparticles have been prepared for topical application .
  • Methods of Application: Felbinac solid nanoparticles were obtained by bead milling of Felbinac powder, and a topical formulation consisting of 1.5% Felbinac solid nanoparticles, 2% carboxypolymethylene, 2% l-menthol, 0.5% methylcellulose, and 5% 2-hydroxypropyl-β-cyclodextrin were prepared .
  • Results: Both transdermal penetration and percutaneous absorption of Felbinac were significantly increased compared with those of Felbinac microparticles. The area under the Felbinac concentration-time curve (AUC) of Felbinac nanoparticle gels was 1.52- and 1.38-fold of commercially available Felbinac ointment and Felbinac microparticle gel, respectively .

Dental Medicine

  • Scientific Field: Dental Medicine .
  • Application Summary: Felbinac is used in dental medicine for the relief of pain and inflammation. It works by preventing the production of some chemicals in your body which cause pain and inflammation .
  • Methods of Application: Felbinac is applied directly on to the surface of your skin as a gel or a foam. It is absorbed through your skin and then moves deeper into the areas where there is inflammation (for example, your muscle) .
  • Results: The use of Felbinac results in the relief of pain and inflammation in the affected area .

Orthopedics

  • Scientific Field: Orthopedics .
  • Application Summary: Felbinac trometamol, an anti-inflammatory and analgesic drug, has been used to treat immediate postoperative pain in orthopedics .
  • Methods of Application: The aim of this study was to evaluate the safety, tolerability, and pharmacokinetics of single or multiple intravenous infusions of felbinac trometamol in healthy Chinese volunteers .
  • Results: Felbinac trometamol was well tolerated in the study. Based on the dose range in this study, 94.25 mg is the recommended target dose for a phase II study .

Safety And Hazards

Felbinac is associated with several hazards according to the United Nations guidelines on chemical safety and hazards . These include toxicity when swallowed (H301), fatal skin contact (H310), skin irritation (H315), serious eye irritation (H319), fatal if inhaled (H330), and toxic if inhaled (H331) .

properties

IUPAC Name

2-(4-phenylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZAKQDHEVVFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045389
Record name Felbinac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Felbinac

CAS RN

5728-52-9
Record name Felbinac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5728-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Felbinac [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Felbinac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07477
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name felbinac
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name felbinac
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Felbinac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-biphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FELBINAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94WNJ5U8L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Felbinac
Reactant of Route 2
Reactant of Route 2
Felbinac
Reactant of Route 3
Reactant of Route 3
Felbinac
Reactant of Route 4
Reactant of Route 4
Felbinac
Reactant of Route 5
Reactant of Route 5
Felbinac
Reactant of Route 6
Felbinac

Citations

For This Compound
1,230
Citations
N Liu, W Song, T Song, L Fang - Aaps Pharmscitech, 2016 - Springer
The aim of this study was to design a novel felbinac (FEL) patch with significantly higher (P < 0.05) skin permeation amount than the commercial product SELTOUCH® using ion-pair …
Number of citations: 17 link.springer.com
Y Wada, Y Takaoka, M Nozawa, M Goto… - Drug Discoveries & …, 2016 - jstage.jst.go.jp
… Many tape preparations containing felbinac are available for … Most tape preparations containing felbinac used in this study… For example, when patients attach one of the felbinac-…
Number of citations: 8 www.jstage.jst.go.jp
S Bhardwaj, Anshul, PK Gaur… - Assay and drug …, 2022 - liebertpub.com
… Felbinac is low compared to oral NSAIDs, which is mainly associated with serious gastrointestinal problems. In addition, the cost of treatment is less with Felbinac … to develop Felbinac-…
Number of citations: 1 www.liebertpub.com
SH Kim, JG Kim - Bulletin of the Korean Chemical Society, 2011 - koreascience.kr
… -4-yl) acetic acid known as Felbinac (3b), which has been … halide for the preparation of Felbinac. During our investigation … Diflunisal, Fenbufen, and Felbinac has been revealed via the …
Number of citations: 11 koreascience.kr
K Takayama, A Hirose, I Suda, A Miyazaki… - … journal of biomedical …, 2011 - ncbi.nlm.nih.gov
Background: Topically applied nonsteroidal anti-inflammatory drugs (NSAIDs) are used widely for the treatment of pain and inflammation in musculoskeletal disorders. This study …
Number of citations: 30 www.ncbi.nlm.nih.gov
G Hosie, H Bird - European journal of rheumatology and …, 1994 - europepmc.org
… efficacy of the topical NSAID, felbinac, is equivalent to that of … In general practice the incidence of side-effects with felbinac … effects is reduced with felbinac treatment compared with oral …
Number of citations: 34 europepmc.org
TA Bouchier‐Hayes, H Rotman… - International Journal of …, 1990 - Wiley Online Library
In an observer‐blind, randomised study, the efficacy and tolerability of two topical NSAID preparations were assessed in 384 patients with acute soft tissue injuries. The patients were …
Number of citations: 41 onlinelibrary.wiley.com
C Zhang, X Cui, Y Yang, F Gao, Y Sun, J Gu… - Xenobiotica, 2011 - Taylor & Francis
… Felbinac trometamol (trishydroxymethylaminomethane 4-biphenylacetate) is a new water-soluble salt of felbinac … of felbinac after iv administration of felbinac trometamol in Sprague–…
Number of citations: 5 www.tandfonline.com
C Liu, R Bai, Z Zhao, Y Sun, J Yu, P Zhang - 2023 - researchsquare.com
… a novel felbinac cataplasm with higher adhesion and permeability. In this paper, the felbinac … P, the in vitro dissolution study of self-made felbinac cataplasm was determined by paddle …
Number of citations: 2 www.researchsquare.com
G Carlucci, P Mazzeo, G Palumbo - Journal of Chromatography B …, 1996 - Elsevier
A simple, specific and sensitive high-performance liquid chromatographic method has been developed for the simultaneous determination of rufloxacin, fenbufen and felbinac in human …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.